molecular formula C5H3BrF2N2O2 B11776247 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11776247
M. Wt: 240.99 g/mol
InChI Key: PSCKGTCZOUJKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H3BrF2N2O2 It is a pyrazole derivative, characterized by the presence of bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor followed by the introduction of the difluoromethyl group. One common method includes the use of bromine and a suitable solvent under controlled conditions to achieve the desired bromination. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H3BrF2N2O2

Molecular Weight

240.99 g/mol

IUPAC Name

3-bromo-1-(difluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H3BrF2N2O2/c6-3-2(4(11)12)1-10(9-3)5(7)8/h1,5H,(H,11,12)

InChI Key

PSCKGTCZOUJKEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.